

# Technical Monograph: 4-Hydroxy-5-methylisophthalic Acid

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## Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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CAS Registry Number: 4365-31-5 Chemical Formula: C<sub>9</sub>H<sub>8</sub>O<sub>5</sub> Molecular Weight: 196.16 g/mol  
[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Executive Summary

**4-Hydroxy-5-methylisophthalic acid** (4-H-5-MIPA) is a specialized aromatic building block characterized by a trisubstituted benzene core containing two carboxylic acid moieties, a phenolic hydroxyl group, and a methyl substituent.[\[2\]](#)[\[3\]](#) Unlike common commodity acids (e.g., terephthalic acid), 4-H-5-MIPA offers unique orthogonal reactivity: the phenolic -OH allows for etherification or esterification distinct from the dicarboxylic acid functionality.[\[3\]](#) This compound serves as a critical intermediate in the synthesis of Liquid Crystal Polymers (LCPs), where its structural asymmetry disrupts crystallinity while maintaining rigidity, and as a scaffold in the design of bioactive heterocyclic compounds.[\[3\]](#)

## Chemical Identity & Structural Analysis[\[3\]](#)[\[4\]](#)

### Structural Topology

The molecule consists of a benzene ring substituted at the 1, 3, 4, and 5 positions.[3]

- Positions 1 & 3: Carboxylic acid groups (-COOH).[3] This "isophthalic" arrangement (meta-substitution) introduces a 120° kink in polymer chains, reducing melting points relative to linear terephthalates.[3]
- Position 4: Hydroxyl group (-OH).[3] Positioned ortho to the C3-carboxyl, enabling intramolecular hydrogen bonding (pseudo-ring formation), which influences pKa and solubility.[3]
- Position 5: Methyl group (-CH<sub>3</sub>).[3] Provides steric bulk and lipophilicity.[3]

## Physicochemical Properties

Property	Value / Description
Appearance	White to off-white crystalline solid
Melting Point	>260 °C (Sublimation/Decomposition likely)
Solubility	Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[3]
pKa (Predicted)	pKa <sub>1</sub> ~2.8 (COOH), pKa <sub>2</sub> ~4.5 (COOH), pKa <sub>3</sub> ~9.8 (Phenolic OH)
H-Bond Donors/Acceptors	3 Donors / 5 Acceptors

## Synthetic Pathways & Methodology

The synthesis of 4-H-5-MIPA is non-trivial due to the need for specific regiocontrol.[3] The most robust industrial route leverages the Kolbe-Schmitt Carboxylation of o-cresol (2-methylphenol), exploiting the ortho/para directing power of the phenoxide anion.[3]

## Core Synthesis: Double Kolbe-Schmitt Carboxylation

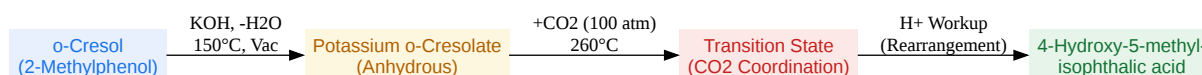
This protocol describes the conversion of o-cresol to 4-H-5-MIPA via a dicarboxylation mechanism.[3]

## Reaction Logic:

- Activation: Conversion of o-cresol to potassium o-cresolate increases electron density.[3]
- Directing Effects: The  $-O^-$  group strongly directs electrophilic attack of  $CO_2$  to the ortho (C6) and para (C4 relative to OH) positions.[3]
  - Note on Numbering: In the final isophthalic acid nomenclature, the carbons are renumbered.[3] The starting material's C6 and C4 become the C1 and C3 carboxyl carbons.[3]

## Protocol:

- Reagents: o-Cresol (1.0 eq), KOH (2.5 eq),  $CO_2$  (gas, high pressure).[3]
- Step 1 (Salt Formation): Dissolve o-cresol in aqueous KOH.[3] Evaporate to dryness under vacuum at  $150^\circ C$  to obtain anhydrous potassium o-cresolate. Critical: Moisture inhibits the reaction.
- Step 2 (Carboxylation): Place the dry salt in a high-pressure autoclave. Pressurize with  $CO_2$  (50–100 atm) and heat to  $240\text{--}260^\circ C$  for 8–12 hours.
- Step 3 (Workup): Dissolve the resulting solid melt in water. Acidify with concentrated HCl to  $pH < 2$ .[3] The crude 4-H-5-MIPA precipitates.[3]
- Purification: Recrystallize from aqueous ethanol or acetic acid to remove mono-carboxylated byproducts (e.g., 3-methyl-4-hydroxybenzoic acid).[3]



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Figure 1: Synthetic pathway via Kolbe-Schmitt carboxylation of o-cresol.[3]

## Analytical Characterization (Self-Validating)

To confirm the identity of synthesized 4-H-5-MIPA, use the following NMR diagnostic peaks. The molecule's symmetry (or lack thereof) provides a clear fingerprint.[3]

## <sup>1</sup>H-NMR Prediction (DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Mechanistic Insight
12.0 - 13.5	Broad Singlet	2H	-COOH	Exchangeable protons; typically very broad due to dimerization. [3]
10.5 - 11.0	Broad Singlet	1H	-OH	Phenolic proton; deshielded by intramolecular H-bond to C3-COOH.[3]
8.25	Doublet (d, J~2Hz)	1H	Ar-H (C2)	Located between two EWG (COOH).[3] Most deshielded aromatic proton. [3]
7.85	Doublet (d, J~2Hz)	1H	Ar-H (C6)	Adjacent to one COOH and one CH <sub>3</sub> . [3]
2.25	Singlet	3H	Ar-CH <sub>3</sub>	Benzylic methyl group.[3]

Validation Check:

- If you see a doublet at ~7.0 ppm, you likely have unreacted o-cresol or mono-acid impurity.  
[3]
- The coupling constant (

) between H2 and H6 confirms the meta relationship, validating the isophthalic substitution pattern.[3]

## Applications in R&D

### High-Performance Polymers (LCPs)

4-H-5-MIPA is a "monomer of interest" for Liquid Crystal Polyesters.[3]

- Mechanism: The 4-hydroxy group and the 1,3-carboxyl groups allow the formation of polyester-carbonates or fully aromatic polyesters.[3]
- Effect: The 5-methyl group acts as a "spacer" that disrupts efficient packing between polymer chains.[3] This lowers the melting temperature ( ) of the polymer without significantly sacrificing mechanical strength, making the plastic processable (melt-processable LCPs).[3]

### Medicinal Chemistry Scaffold

The compound serves as a core scaffold for designing:

- CCR5 Antagonists: Derivatives of hydroxy-isophthalic acids have been explored as viral entry inhibitors.[3] The carboxylic acids can be converted to amides, while the phenol allows for ether linkage to hydrophobic tails.[3]
- Enzyme Inhibitors: The salicylate-like motif (OH ortho to COOH) can chelate metal ions in metalloenzyme active sites.[3]

### Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3] GHS Signal Word: WARNING.

Hazard	Precautionary Measure
Skin Contact	Causes irritation.[3] Wear nitrile gloves (min 0.11mm thickness).[3]
Inhalation	Dust is irritating to mucous membranes.[3] Use local exhaust ventilation or N95 respirator.[3]
Storage	Hygroscopic.[3] Store in desiccator or tightly sealed container under inert gas (Nitrogen) to prevent clumping.

#### Spill Protocol:

- Dampen spill with water to prevent dust generation.[3]
- Sweep into a disposal container.
- Neutralize residue with dilute sodium bicarbonate solution.[3]

## References

- PubChem.**4-Hydroxy-5-methylisophthalic acid** (CID 228512).[3] National Library of Medicine.[3] Available at: [\[Link\]](#)[3]
- Lindsey, A. S., & Jeskey, H. (1957).[3] The Kolbe-Schmitt Reaction.[3] Chemical Reviews, 57(4), 583–620.[3] (Foundational mechanism for hydroxy-acid synthesis).[3]
- Google Patents.Process for the production of 4-hydroxyisophthalic acid (US3089905A).[3] Available at: [3]
- ChemChart.**4-hydroxy-5-methylisophthalic acid** Suppliers & Properties. Available at: [\[Link\]](#) [3]

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## Sources

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- [3. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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